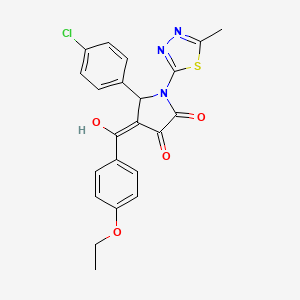![molecular formula C19H21NO4S B5339747 4-phenoxy-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5339747.png)
4-phenoxy-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenoxy-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
4-phenoxy-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results as an anti-inflammatory agent, and its use in the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis has been explored. The compound has also been studied for its potential use as an analgesic and has shown significant pain-relieving effects in animal models.
Mecanismo De Acción
The mechanism of action of 4-phenoxy-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. The compound is also believed to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the production of prostaglandins, a group of lipid compounds that contribute to inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. The compound has also been shown to reduce the activity of COX-2 enzyme, which leads to a decrease in the production of prostaglandins. Furthermore, the compound has been shown to have significant pain-relieving effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-phenoxy-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid in lab experiments is its potential as a therapeutic agent for the treatment of inflammatory diseases and pain. The compound has shown promising results in animal models and has the potential to be developed into a drug for human use. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-phenoxy-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid. One direction is to further explore the mechanism of action of the compound and its potential as an anti-inflammatory and analgesic agent. Another direction is to investigate the potential of the compound as a drug for the treatment of inflammatory diseases and pain in humans. Additionally, future research could focus on improving the solubility of the compound in water, which would make it easier to administer in vivo.
Métodos De Síntesis
The synthesis of 4-phenoxy-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid has been achieved using various methods. One of the most commonly used methods involves the reaction of 1-(2-thienyl)-3-(4-phenoxyphenyl)propan-1-one with piperidine-4-carboxylic acid in the presence of a catalyst such as triethylamine. The reaction takes place under reflux conditions in anhydrous acetonitrile, and the resulting product is purified using column chromatography.
Propiedades
IUPAC Name |
4-phenoxy-1-(3-thiophen-2-ylpropanoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c21-17(9-8-16-7-4-14-25-16)20-12-10-19(11-13-20,18(22)23)24-15-5-2-1-3-6-15/h1-7,14H,8-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVXWAZZBAJMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)OC2=CC=CC=C2)C(=O)CCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-{[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-N-(3-pyridin-2-ylpropyl)nicotinamide](/img/structure/B5339677.png)
![2-{1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]-2-piperidinyl}pyridine](/img/structure/B5339679.png)
![N'-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(2H-tetrazol-2-yl)-1-adamantanecarbohydrazide](/img/structure/B5339687.png)
![methyl 5-[(E)-2-phenylvinyl]isoxazole-3-carboxylate](/img/structure/B5339693.png)
![ethyl [3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetate](/img/structure/B5339695.png)
![N-(4-chlorophenyl)-N'-[2-(2-thienyl)ethyl]urea](/img/structure/B5339709.png)
![7-acetyl-3-(ethylthio)-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5339726.png)
![4-(4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5339727.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5339731.png)
![7-acetyl-6-(3-bromo-4-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5339751.png)
